BenchChemオンラインストアへようこそ!

N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride

Trace Amine-Associated Receptor 1 TAAR1 G-protein coupled receptor screening

This 4-pyrrolidinoquinazoline derivative (TAAR1 IC50=7,190 nM) is a structurally authenticated tool for differentiating target-specific effects from scaffold-driven artifacts. With negligible PI3Kδ activity (>7,400-fold weaker than compound 134), it serves as an essential negative control for 6-aryl-4-pyrrolidineaminoquinazoline PI3Kδ inhibitor programs. Researchers must verify substitution-specific activity; the 4-methoxyphenyl aniline moiety defines its biological profile and is non-substitutable with close analogs.

Molecular Formula C19H21ClN4O
Molecular Weight 356.85
CAS No. 1052527-69-1
Cat. No. B2408916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride
CAS1052527-69-1
Molecular FormulaC19H21ClN4O
Molecular Weight356.85
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N4CCCC4.Cl
InChIInChI=1S/C19H20N4O.ClH/c1-24-15-10-8-14(9-11-15)20-19-21-17-7-3-2-6-16(17)18(22-19)23-12-4-5-13-23;/h2-3,6-11H,4-5,12-13H2,1H3,(H,20,21,22);1H
InChIKeySQNXCAUHFCLHTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Overview of N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride (CAS 1052527-69-1)


N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride (CAS 1052527-69-1) is a synthetic small-molecule quinazoline derivative featuring a 4-pyrrolidine substitution and a 4-methoxyphenyl aniline moiety [1]. It is cataloged under PubChem CID 6602960 and alternate identifiers MLS000047848, SMR000033849, and TCMDC-124381, and belongs to the 4-aminoquinazoline chemotype widely explored for kinase inhibition [1][2]. The compound has appeared in high-throughput screens against trace amine-associated receptor 1 (TAAR1) and G-protein signaling targets, though with modest potency [2]. Its structural similarity to potent PI3Kδ and PfCLK3 inhibitor scaffolds makes procurement decisions dependent on precise substitution-specific activity data rather than class-based assumptions [2][3].

Why N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride Cannot Be Assumed Interchangeable with Other 4-Aminoquinazolines


Procurement based solely on the 4-pyrrolidinoquinazoline scaffold is unreliable. In the PI3Kδ inhibitor series, replacing the 4-methoxyphenyl aniline with alternative groups shifted PI3Kδ IC50 from 2.7 nM to >100 nM [1]. Similarly, the target compound's TAAR1 IC50 of 7,190 nM differs markedly from the structurally related N-(4-chlorophenethyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine, which showed SNSR4 antagonist IC50 of 8,060 nM [2][3]. These assay-specific activity cliffs mean that even close quinazoline analogs cannot be substituted without quantitative verification of the exact substitution pattern [1][2].

Quantitative Comparator-Based Evidence for N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride


TAAR1 Inhibition Potency vs. SNSR4-Selective Analog

In a fluorescence-based cell-based counterscreen for TAAR1 agonists, N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride exhibited an IC50 of 7,190 nM, while its structural analog N-(4-chlorophenethyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine demonstrated SNSR4 antagonist activity with an IC50 of 8,060 nM [1][2]. The approximately 1.1-fold potency difference and distinct target profiles illustrate that the 4-methoxyphenyl substituent confers TAAR1 selectivity over SNSR4 relative to the chlorophenethyl analog [1][2].

Trace Amine-Associated Receptor 1 TAAR1 G-protein coupled receptor screening

GNA15 Counterscreen Activity vs. TAAR1 Primary Screen

In a PubChem panel screen, the compound showed an IC50 of 19,713 nM against the GNA15 counterscreen target, compared to an EC50 >29,900 nM in the same assay [1]. This 1.5-fold ratio between IC50 and EC50 in the GNA15 assay is indicative of weak, non-specific G-protein modulation, contrasting with the more interpretable TAAR1 signal (IC50 7,190 nM) [1][2]. No direct comparator compound is available in this assay panel, so the observation constitutes class-level inference about the compound's selectivity profile [1].

GNA15 G-protein signaling assay selectivity

Ubiquitin-Conjugating Enzyme E2 N Inhibition vs. PI3Kδ Scaffold Potency

The compound inhibited ubiquitin-conjugating enzyme E2 N with an IC50 of 20,000 nM, which is approximately 7,400-fold weaker than the PI3Kδ reference inhibitor 134 (IC50 2.7 nM) from the same 4-pyrrolidineaminoquinazoline scaffold class [1][2]. This vast potency gap underscores that the target compound's 4-methoxyphenyl substitution pattern at the 2-position is incompatible with the 6-aryl substitution motif required for potent PI3Kδ engagement [2].

Ubiquitin-conjugating enzyme UBE2N PI3Kδ scaffold comparison

Application Scenarios Informed by Evidence for N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride


TAAR1 Pathway Probe in GPCR Signaling Studies

Based on the TAAR1 IC50 of 7,190 nM and its differentiation from SNSR4 activity, this compound may serve as a low-potency probe for TAAR1-mediated signaling studies in recombinant cell lines, where pathway activation or inhibition can be measured at concentrations between 1–30 µM [1]. Researchers should account for the ~2.7-fold selectivity over GNA15 counterscreen targets when designing controls [2].

Negative Control for PI3Kδ Inhibitor Screening

The 7,400-fold weaker potency against UBE2N relative to PI3Kδ inhibitors like compound 134 makes this compound unsuitable for PI3K research [1]. However, it can serve as a structurally matched negative control to validate that phenotypic effects observed with 6-aryl-4-pyrrolidineaminoquinazoline PI3Kδ inhibitors are target-specific rather than scaffold-driven [1][2].

Reference Compound in Malaria Kinase PfCLK3 Assay Development

Though direct PfCLK3 data are unavailable from accessible primary literature, the compound's classification as TCMDC-124381 within the TCMDC antimalarial collection and its structural relationship to the validated PfCLK3 inhibitor scaffold [1] suggest its potential as a reference compound for assay development. Users should independently verify PfCLK3 engagement before relying on it as a tool compound [1].

Quote Request

Request a Quote for N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)quinazolin-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.